molecular formula C4H4BrN3 B1379399 6-Bromopyridazin-4-amine CAS No. 1379294-26-4

6-Bromopyridazin-4-amine

Cat. No. B1379399
M. Wt: 174 g/mol
InChI Key: JWVSPZVKNPWLFS-UHFFFAOYSA-N
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Description

6-Bromopyridazin-4-amine is a chemical compound with the CAS Number: 1379294-26-4 . It has a molecular weight of 174 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of pyridazine derivatives like 6-Bromopyridazin-4-amine often involves starting from 1,3-diketones . A Diaza–Wittig reaction is a key step in the synthesis . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The IUPAC name for 6-Bromopyridazin-4-amine is 6-bromo-4-pyridazinamine . The InChI code for this compound is 1S/C4H4BrN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) .


Physical And Chemical Properties Analysis

6-Bromopyridazin-4-amine has a molecular weight of 174 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 6-Bromopyridazin-4-amine is a chemical compound that has been studied for its potential anti-inflammatory effects . It is a type of pyrimidine derivative, a class of compounds known for their wide range of pharmacological effects .
  • Methods of Application or Experimental Procedures : The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, including 6-Bromopyridazin-4-amine, was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .
  • Results or Outcomes : The study found that a large number of pyrimidines, including 6-Bromopyridazin-4-amine, exhibit potent anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety And Hazards

6-Bromopyridazin-4-amine is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-bromopyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVSPZVKNPWLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyridazin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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